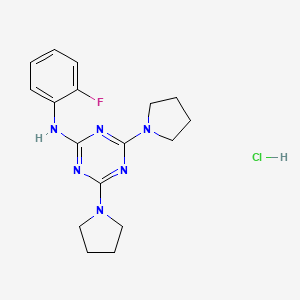

![molecular formula C11H14ClFN2 B2422820 1-[(4-氯-3-氟苯基)甲基]哌嗪 CAS No. 1240572-89-7](/img/structure/B2422820.png)

1-[(4-氯-3-氟苯基)甲基]哌嗪

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“1-[(4-Chloro-3-fluorophenyl)methyl]piperazine” is an organic compound. It has been used in the synthesis of a variety of biologically active molecules . A series of novel ® (-)-1- [ (4-chlorophenyl)phenylmethyl]piperazine derivatives were designed, synthesized, and tested for in vivo anti-allergic activities .

Synthesis Analysis

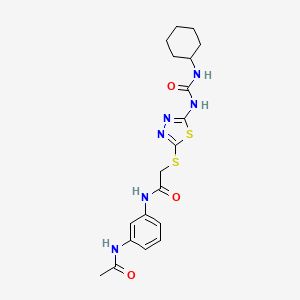

The compound was synthesized from 3-chloro phenyl isocyanate and 1-[bis(4-fluorophenyl)methyl]piperazine according to a general procedure . All twenty adducts were obtained in good to high yields and fully characterized by 1 H NMR, 13 C NMR, IR, and mass spectrometry techniques .

Molecular Structure Analysis

The molecular formula of “1-[(4-Chloro-3-fluorophenyl)methyl]piperazine” is C11H14ClFN2. The molecular weight is 228.7. A crystal of a similar compound was prepared and analyzed using X-ray crystallography .

Chemical Reactions Analysis

The compound has been used in the synthesis of a variety of biologically active molecules . It has shown significant effects on both allergic asthma and allergic itching .

Physical and Chemical Properties Analysis

The compound is an organic compound with the chemical formula C12H14ClFN2. The molecular weight is 228.7.

科学研究应用

合成药物化合物

1-[(4-氯-3-氟苯基)甲基]哌嗪已被用于合成各种药物化合物。例如,它在Fe催化的氟尼拉嗪合成中发挥作用,氟尼拉嗪是用于治疗偏头痛和癫痫的药物(Shakhmaev, Sunagatullina, & Zorin, 2016)。此外,它还用于制备具有潜在抗肿瘤活性的新型1,2,4-三唑席夫碱(Ding et al., 2016)。

药物化学

在药物化学中,合成1-[(4-氯-3-氟苯基)甲基]哌嗪的衍生物用于各种目的。例如,使用这种分子合成的化合物已被评估其对肿瘤细胞的生物活性,表明在癌症治疗研究中具有潜力(V. Balaraju, S. Kalyani, & E. Laxminarayana, 2019)。

分析化学

在分析化学中,利用1-[(4-氯-3-氟苯基)甲基]哌嗪进行氟尼拉嗪及其降解产物的分析,使用诸如胶束液相色谱等技术(El-Sherbiny, Eid, El-wasseef, Al-Ashan, & Belal, 2005)。

除草剂的合成

这种化合物还被用于合成新型除草剂1-苯基-哌嗪-2,6-二酮,展示了其在农业领域的实用性(Li, Xiang, Hsu, Liu, Wu, & Yang, 2005)。

作用机制

Target of Action

The primary target of 1-[(4-Chloro-3-fluorophenyl)methyl]piperazine is the Histamine H1 receptor . This receptor plays a crucial role in allergic reactions, which are immune responses to environmental substances known as allergens .

Mode of Action

1-[(4-Chloro-3-fluorophenyl)methyl]piperazine acts as an antagonist at the Histamine H1 receptor . It has a higher affinity for the H1 receptor than histamine itself . By binding to these receptors, it prevents histamine from exerting its effects, thereby mitigating allergic reactions .

Biochemical Pathways

The compound’s action on the Histamine H1 receptor affects the histamine-mediated allergic response pathway . By blocking the H1 receptor, it inhibits the downstream effects of histamine, which include inflammation and other symptoms of allergies .

Result of Action

The antagonistic action of 1-[(4-Chloro-3-fluorophenyl)methyl]piperazine on the Histamine H1 receptor results in a significant reduction in the symptoms of allergic asthma and allergic itching . Some derivatives of this compound have shown stronger potency against allergic asthma than levocetirizine, a commonly used antihistamine .

安全和危害

属性

IUPAC Name |

1-[(4-chloro-3-fluorophenyl)methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClFN2/c12-10-2-1-9(7-11(10)13)8-15-5-3-14-4-6-15/h1-2,7,14H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEWINVCKEUVJFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC(=C(C=C2)Cl)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClFN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(4-(Isopropylsulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2422737.png)

![N-[[4-benzyl-5-[(3-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2422746.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(((4-methyl-4H-1,2,4-triazol-3-yl)thio)methyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2422749.png)

![2-(benzylthio)-3-phenyl-N-(p-tolyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxamide](/img/structure/B2422757.png)

![benzyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B2422760.png)